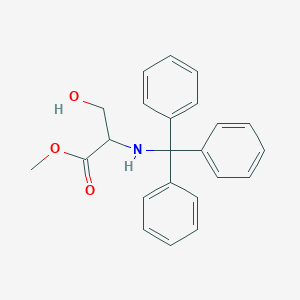

N-Trityl-L-serine methyl ester

Description

The exact mass of the compound (S)-methyl 3-hydroxy-2-(tritylamino)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-hydroxy-2-(tritylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c1-27-22(26)21(17-25)24-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24-25H,17H2,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAWQKKSNNYYEK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271054 | |

| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4465-44-5 | |

| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4465-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Triphenylmethyl)-L-serine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Serine, N-(triphenylmethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Trityl-L-serine methyl ester: Properties, Applications, and Protocols for the Research Professional

Introduction

In the landscape of modern synthetic chemistry, particularly within peptide synthesis and the development of complex bioactive molecules, the strategic use of protecting groups is paramount. N-Trityl-L-serine methyl ester (Trt-Ser-OMe) stands out as a pivotal chiral building block, ingeniously designed for stability, versatility, and controlled reactivity. This guide provides an in-depth examination of its core properties, mechanistic underpinnings, and field-proven applications, tailored for researchers, chemists, and drug development professionals.

At its core, the molecule is an L-serine derivative where the alpha-amino group is protected by a bulky triphenylmethyl (trityl) group, and the carboxylic acid is masked as a methyl ester.[1] This dual-protection strategy is not arbitrary; it is a deliberate design that allows for the precise and sequential construction of complex molecular architectures. The trityl group offers robust protection under basic and nucleophilic conditions yet is labile to mild acidic treatment, while the methyl ester provides a stable shield for the carboxyl terminus that can be removed orthogonally via saponification.[1][2] This combination makes Trt-Ser-OMe an invaluable intermediate in both solid-phase and solution-phase peptide synthesis.[3]

Caption: Structure of this compound.

Section 1: Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its handling, storage, reactivity, and solubility, which are critical for successful and reproducible synthetic outcomes.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4465-44-5 | [1][4] |

| Molecular Formula | C₂₃H₂₃NO₃ | [1][4] |

| Molecular Weight | 361.43 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 148-150 °C | [1][4][6] |

| Boiling Point | 538.2 °C (at 760 mmHg, predicted) | [1][4][5] |

| Density | 1.169 g/cm³ (predicted) | [1][4][5] |

| Optical Activity | [α]²⁰/D +31° (c=1 in methanol) | [3][4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane. Almost insoluble in water. | [1][4][5] |

| pKa | 14.01 (predicted) |[1][4][5] |

Solubility and Solvent Selection

The molecule's solubility profile is dominated by the large, nonpolar trityl group, rendering it poorly soluble in aqueous media but readily soluble in common organic solvents like dichloromethane (DCM), methanol, and ethanol.[1][4] This is advantageous for its use in organic synthesis, where anhydrous conditions are often required. For chromatographic purification, solvent systems such as ethyl acetate/hexanes are typically effective.

Storage and Stability

This compound is a stable solid at room temperature. However, for long-term storage, it is recommended to keep it in a cool (2-8°C), dark, and dry environment under an inert atmosphere to prevent potential degradation.[1][5] It is classified as a combustible solid and should be kept away from strong oxidizing agents.[3][7]

Section 2: The Role of Protecting Groups: A Mechanistic Insight

The functionality of Trt-Ser-OMe is a direct result of its two protecting groups. Understanding their behavior is key to leveraging this reagent effectively.

The N-Trityl Group: An Acid-Labile Shield

The trityl group serves as a bulky steric shield for the α-amino group. Its primary advantage is its lability under mild acidic conditions, which allows for its removal without affecting other more robust protecting groups (e.g., Boc or Cbz) or ester linkages. The mechanism of deprotection proceeds via the formation of a highly stable triphenylmethyl carbocation (trityl cation), which is resonance-stabilized across its three phenyl rings.[8] This inherent stability is the causal factor for its ease of cleavage.

Caption: Mechanism of N-Trityl group deprotection.

The Methyl Ester: A Base-Labile Protector

The methyl ester protects the C-terminal carboxylic acid from participating in unwanted coupling reactions. It is stable to the acidic conditions used to remove the N-trityl group, making the two groups orthogonal. The ester is typically removed via saponification—a base-catalyzed hydrolysis. This reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid under basic conditions.

Sources

- 1. Cas 4465-44-5,this compound | lookchem [lookchem.com]

- 2. peptide.com [peptide.com]

- 3. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound CAS#: 4465-44-5 [m.chemicalbook.com]

- 6. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]

- 7. fishersci.com [fishersci.com]

- 8. A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Trityl-L-serine methyl ester (CAS 4465-44-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl-L-serine methyl ester, with CAS number 4465-44-5, is a pivotal chiral building block and intermediate in modern organic synthesis.[1] Its unique structural features—a bulky trityl protecting group on the amine and a methyl ester on the carboxyl group of the L-serine backbone—provide synthetic chemists with a versatile tool for the construction of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, characterization, and key applications, with a focus on peptide synthesis and the development of biologically active molecules.[2]

The strategic placement of the trityl and methyl ester groups allows for selective reactions at the hydroxyl group of the serine moiety while preventing unwanted side reactions at the amine and carboxyl termini.[2] This controlled reactivity is paramount in multi-step syntheses where precision is critical. This document will delve into the practical aspects of utilizing this compound, providing field-proven insights and detailed protocols for its effective application.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Understanding its physical and chemical properties is fundamental to its proper handling, storage, and application in synthetic workflows.

| Property | Value | Source |

| CAS Number | 4465-44-5 | [2] |

| Molecular Formula | C₂₃H₂₃NO₃ | [2] |

| Molecular Weight | 361.43 g/mol | [2] |

| Melting Point | 148-150 °C | [1][2][3][4] |

| Boiling Point | 538.2 °C at 760 mmHg | [2][3] |

| Density | 1.169 g/cm³ | [2][3] |

| Optical Activity ([α]20/D) | +31° (c=1 in methanol) | [1][5] |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. Almost insoluble in water. | [1][2][3] |

| Storage | 2-8°C, sealed in a dry, dark place. | [1][2][3] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the readily available amino acid, L-serine. The general synthetic strategy involves the protection of the amine group followed by the esterification of the carboxylic acid.

Step 1: N-Tritylation of L-Serine

The first crucial step is the protection of the amino group of L-serine with a trityl group. This is typically achieved by reacting L-serine with trityl chloride in the presence of a base. The bulky trityl group effectively shields the nitrogen atom from participating in subsequent reactions.

Step 2: Methyl Esterification

Following the N-protection, the carboxylic acid is converted to a methyl ester. A common and effective method for this transformation is the reaction of the N-protected amino acid with methanol in the presence of an acid catalyst or using a milder reagent like trimethylchlorosilane.[6] An alternative approach involves the use of methyl iodide and a base like potassium carbonate.[7]

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative laboratory-scale synthesis.

Materials:

-

L-Serine

-

Trityl Chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM)

-

Methanol

-

Thionyl chloride or Trimethylchlorosilane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

N-Tritylation:

-

Suspend L-serine in dichloromethane (DCM).

-

Add triethylamine to the suspension and stir until a clear solution is obtained.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of trityl chloride in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Trityl-L-serine.

-

-

Methyl Esterification:

-

Dissolve the crude N-Trityl-L-serine in methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride or trimethylchlorosilane.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the trityl protons, the methoxy protons of the ester, and the protons of the serine backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the ester carbonyl (C=O) stretch, the N-H stretch, and the O-H stretch.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming the successful synthesis.

-

Melting Point Analysis: A sharp melting point range close to the literature value (148-150 °C) is a good indicator of purity.[1][2][3][4]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the L-serine derivative.

Core Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis, primarily in peptide synthesis and the development of novel pharmaceuticals.

Peptide Synthesis

In solution-phase peptide synthesis, this compound serves as a protected building block.[2][5] The trityl group provides acid-labile protection for the N-terminus, allowing for its selective removal under mild acidic conditions without affecting other protecting groups that may be present in the peptide chain.[8] The methyl ester protects the C-terminus, which can be later hydrolyzed to the free carboxylic acid for subsequent coupling reactions.

The presence of the free hydroxyl group on the serine side chain allows for further modifications, such as phosphorylation or glycosylation, which are crucial for synthesizing post-translationally modified peptides and proteins.

Synthesis of Biologically Active Molecules

The chiral nature of this compound makes it an important starting material for the asymmetric synthesis of various biologically active compounds.[2] Its protected serine framework can be incorporated into complex molecular architectures to create novel therapeutic agents.[2] For instance, it can be a precursor for the synthesis of non-natural amino acids, enzyme inhibitors, and other pharmacologically relevant molecules.

Workflow Visualization

General Synthetic Workflow

Caption: Synthetic pathway for this compound.

Application in Peptide Synthesis

Caption: Role in the peptide synthesis cycle.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][10] Avoid contact with skin and eyes.[11][10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[11] Keep away from incompatible materials such as oxidizing agents.[11]

-

Fire Safety: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[11][10] The compound may decompose upon combustion to produce toxic fumes.[11]

-

First Aid:

Conclusion

This compound is a cornerstone for synthetic chemists working in peptide synthesis and drug discovery. Its well-defined chemical properties and the strategic placement of protecting groups offer a high degree of control in complex synthetic routes. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. The versatility of this compound ensures its continued relevance in the advancement of chemical and pharmaceutical research.

References

- This compound | CAS 4465-44-5. Lookchem. [Link]

- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK. [Link]

- This compound, CAS No. 4465-44-5. iChemical. [Link]

- N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. Organic Syntheses. [Link]

- This compound CAS#: 4465-44-5.

- This compound - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs.

- A Convenient Synthesis of Amino Acid Methyl Esters.

- Fmoc-Ser(Trt)-OH [111061-56-4]. Aapptec Peptides. [Link]

- Synthetic method of L-serine methyl ester hydrochloride.

- Preparation of methyl ester of L-serine.

- Effect of Poly(l‑serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films.

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 4465-44-5 [m.chemicalbook.com]

- 4. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]

- 5. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. peptide.com [peptide.com]

- 9. chemscene.com [chemscene.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to N-Trityl-L-serine Methyl Ester: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

N-Trityl-L-serine methyl ester is a pivotal chiral building block and protected amino acid derivative extensively utilized in synthetic organic chemistry. Its strategic design, featuring a bulky, acid-labile trityl group for N-terminal protection and a methyl ester for C-terminal protection, offers researchers precise control over reactivity in complex multi-step syntheses. This guide provides an in-depth examination of the compound's fundamental physicochemical properties, detailed protocols for its synthesis and deprotection, and a discussion of its critical applications, particularly in solid-phase peptide synthesis (SPPS) and the construction of pharmacologically active molecules. By elucidating the causality behind methodological choices and providing validated experimental workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic advantages of this compound.

Introduction to Protected Amino Acids: The Role of this compound

In the intricate field of chemical synthesis, particularly in peptide and pharmaceutical development, the selective modification of polyfunctional molecules is paramount. Amino acids, the fundamental units of proteins, possess at least two reactive sites: an amino group and a carboxylic acid group. To achieve regioselective reactions and prevent undesirable side products like polymerization, a strategy of "protection" and "deprotection" is employed. A protecting group is a chemical moiety that temporarily blocks a reactive functional group, rendering it inert to specific reaction conditions. It must be stable during subsequent synthetic steps and readily removable under conditions that do not compromise the integrity of the rest of the molecule.

This compound is a prime example of this strategy. The L-serine backbone is modified with two distinct protecting groups:

-

The N-Trityl (Triphenylmethyl, Trt) Group: This large, sterically hindering group protects the primary amine. Its key advantage lies in its lability under mild acidic conditions, which generates a highly stable triphenylmethyl cation, facilitating its removal without affecting many other acid-sensitive groups.[1]

-

The Methyl Ester Group: This group protects the carboxylic acid, preventing its participation in undesired amide bond formations. It is stable to the acidic conditions used to remove the trityl group but can be cleaved through saponification (base-catalyzed hydrolysis).[2][3]

This "orthogonal" protection scheme—where one group can be removed selectively in the presence of the other—makes this compound a versatile and valuable intermediate in the synthesis of complex peptides and chiral molecules.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is essential for its effective use in research and development. This compound typically presents as a white solid and is soluble in organic solvents such as dichloromethane and ethanol, but has low solubility in water.[5]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₂₃NO₃ | [5][6][7] |

| Molecular Weight | 361.43 g/mol | [5][6][8] |

| CAS Number | 4465-44-5 | [5][6][8] |

| Appearance | White Solid | [5] |

| Melting Point | 148-150 °C (lit.) | [5][6] |

| Optical Activity | [α]²⁰/D +31° (c=1 in methanol) | |

| Solubility | Soluble in ethanol, dichloromethane; insoluble in water. | [5] |

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets in the aromatic region (~7.2-7.5 ppm) corresponding to the protons of the three phenyl rings of the trityl group, a singlet for the methyl ester protons (~3.7 ppm), and characteristic signals for the α- and β-protons of the serine backbone.[9]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The exact mass is 361.167794 g/mol .[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the ester, and the N-H stretch of the secondary amine.

Synthesis and Purification Workflow

The preparation of this compound is typically achieved through a two-step process starting from L-serine: esterification followed by N-tritylation. An alternative, more direct route involves the tritylation of pre-synthesized L-serine methyl ester hydrochloride.[10]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Method A)

This protocol is adapted from established literature procedures for the N-tritylation of amino acid methyl esters.[10][11]

Materials:

-

L-serine methyl ester hydrochloride (1.0 equiv)

-

Trityl chloride (1.0 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a stirred solution of L-serine methyl ester hydrochloride (1.0 equiv) in DMF, add triethylamine (2.0 equiv). The causality here is that TEA acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction, thus liberating the free amine for nucleophilic attack. Cool the solution in an ice bath.

-

Tritylation: In a separate flask, dissolve trityl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the cooled amino ester solution.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir vigorously at room temperature for approximately 2.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.

-

Workup - Filtration: Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride salt.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with deionized water (2x) and brine. This step removes residual DMF and water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting white powder is typically of sufficient purity for direct use in subsequent steps.[10] If further purification is required, column chromatography on silica gel can be performed.

Key Applications and Deprotection Strategies

The utility of this compound stems from the precise and differential control afforded by its protecting groups.

Role in Peptide Synthesis

The trityl group is highly valued in solid-phase peptide synthesis (SPPS), particularly in strategies that require very mild deprotection conditions to preserve sensitive functionalities elsewhere in the peptide.[10][12] The N-trityl group can be cleaved using dilute solutions of trifluoroacetic acid (TFA) in DCM (e.g., 1-2% TFA), conditions under which many side-chain protecting groups (like Boc or tBu) and resin linkages remain intact.[1][13] This allows for the selective deprotection of the N-terminus for subsequent amino acid coupling.

Deprotection Logic Diagram

Caption: Orthogonal deprotection strategies for this compound.

N-Trityl Group Deprotection Protocol

This protocol provides a general method for the acid-catalyzed cleavage of the N-trityl group.[1][14]

Materials:

-

N-trityl protected substrate (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolution: Dissolve the N-trityl protected compound in anhydrous DCM (approx. 0.1 M concentration).

-

Acidification: To the stirred solution, add TFA (2.0–5.0 equiv) dropwise at room temperature. The causality of using TFA is its ability to protonate the amine, facilitating the departure of the exceptionally stable trityl cation.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the excess TFA.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution. The crude product can be purified by silica gel chromatography to separate the deprotected amine from the triphenylmethanol byproduct.[1]

Methyl Ester Saponification Protocol

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the free carboxylic acid.[3]

Materials:

-

Methyl ester substrate (1.0 equiv)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1N Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve the methyl ester in a suitable solvent like MeOH or a THF/water mixture.

-

Hydrolysis: Add an excess of 1N NaOH or LiOH solution (e.g., 2-10 equiv) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture to 0 °C and carefully acidify with 1N HCl until the pH is ~2-3. This protonates the carboxylate salt to form the free carboxylic acid, often causing it to precipitate if it is insoluble in the aqueous medium.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Conclusion

This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. The careful selection of orthogonal protecting groups—the acid-labile N-trityl and the base-labile C-methyl ester—provides chemists with a high degree of control and flexibility. This guide has detailed its core properties, provided validated protocols for its synthesis and deprotection, and highlighted its significance as a chiral building block. For researchers in peptide synthesis and drug development, a comprehensive understanding of this compound's reactivity and handling is not merely advantageous but essential for the efficient construction of complex, high-value molecules.

References

- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe - Physico-chemical Properties.ChemBK. [Online]. Available: [Link]

- Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides.

- This compound, CAS No. 4465-44-5.iChemical. [Online]. Available: [Link]

- LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols.RUA - Repositório da Universidade de Alicante. [Online]. Available: [Link]

- Trityl Protecting Group: Trityl Chloride Protection & Deprotection.Total Synthesis. [Online]. Available: [Link]

- Preparation of fatty acid methyl esters for gas-liquid chromatography.National Institutes of Health (NIH). [Online]. Available: [Link]

- US5468887A - Production of fatty acid methyl esters and soaps therefrom.Google Patents. [Online].

- Saponification-Typical procedures.OperaChem. [Online]. Available: [Link]

- Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?

- de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. "Solid-phase peptide synthesis using N -trityl-amino acids."Lett Pept Sci. [Online]. Available: [Link]

- This compound - Optional[1H NMR] - Spectrum.SpectraBase. [Online]. Available: [Link]

- Saponification (Base Hydrolysis) of Organic Materials.CalTech GPS. [Online]. Available: [Link]

- Organic Syntheses Procedure.Organic Syntheses. [Online]. Available: [Link]

- Amino Acid Derivatives for Peptide Synthesis.AAPPTec. [Online]. Available: [Link]

- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis.Physical Chemistry Laboratory Server. [Online]. Available: [Link]

- Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring.National Institutes of Health (NIH). [Online]. Available: [Link]

- Solid-phase peptide synthesis using Nα-trityl-amino acids.

- Application of the Trityl Group in Peptide Chemistry.Radboud University Repository. [Online]. Available: [Link]

- Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring.National Institutes of Health (NIH). [Online]. Available: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Saponification-Typical procedures - operachem [operachem.com]

- 4. peptide.com [peptide.com]

- 5. chembk.com [chembk.com]

- 6. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]

- 7. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 8. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. digital.csic.es [digital.csic.es]

- 11. researchgate.net [researchgate.net]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. pubs.acs.org [pubs.acs.org]

- 14. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to N-Trityl-L-serine methyl ester: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Trityl-L-serine methyl ester is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of complex chiral molecules.[1] The strategic introduction of the trityl group on the α-amino function and the methyl ester on the carboxyl group of L-serine provides a versatile building block for the controlled and sequential assembly of peptide chains and other intricate molecular architectures. This guide offers a comprehensive overview of its structure, synthesis, and key applications, providing field-proven insights and detailed methodologies for its effective use in research and development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₂₃H₂₃NO₃, possesses a well-defined three-dimensional structure that dictates its reactivity and utility. The bulky trityl (triphenylmethyl) group provides significant steric hindrance around the nitrogen atom, a feature that is instrumental in directing the stereochemical outcome of reactions and preventing undesirable side reactions.

Below is a two-dimensional representation of the this compound structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃NO₃ | |

| Molecular Weight | 361.43 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-150 °C | [3] |

| Optical Rotation [α]20/D | +31° (c = 1 in methanol) | [3] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-serine methyl ester hydrochloride with trityl chloride in the presence of a suitable base. This process involves the nucleophilic substitution of the chloride on the trityl group by the amino group of the L-serine methyl ester.

Reaction Mechanism

The N-tritylation reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. The bulky trityl group readily forms a stable carbocation upon departure of the leaving group, which is then attacked by the nucleophilic amino group of the L-serine methyl ester.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

L-Serine methyl ester hydrochloride

-

Trityl chloride

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of L-serine methyl ester hydrochloride (1 equivalent) in anhydrous DMF, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes to ensure the complete formation of the free amine.

-

In a separate flask, dissolve trityl chloride (1 equivalent) in anhydrous DCM.

-

Slowly add the trityl chloride solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Triethylamine (Et₃N): Acts as a non-nucleophilic base to neutralize the hydrochloride salt of the starting material and to scavenge the HCl produced during the reaction. Its volatility allows for easy removal during workup.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the amino acid ester salt and facilitates the Sₙ1 reaction by stabilizing the trityl carbocation intermediate.

-

Anhydrous Conditions: Essential to prevent the hydrolysis of trityl chloride, which would form triphenylmethanol and reduce the yield of the desired product.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum provides characteristic signals for the trityl, methyl ester, and serine backbone protons. The aromatic protons of the trityl group typically appear as a multiplet in the range of 7.2-7.5 ppm. The methyl protons of the ester group resonate as a singlet around 3.2-3.4 ppm. The protons of the serine backbone (α-CH, β-CH₂, and NH) show distinct multiplets.[4]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the phenyl rings of the trityl group (in the aromatic region of 125-145 ppm), the central quaternary carbon of the trityl group (around 70 ppm), and the carbons of the serine backbone and the methyl ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~3300 cm⁻¹: N-H stretching of the secondary amine.

-

~3060-3030 cm⁻¹: C-H stretching of the aromatic rings.

-

~2950 cm⁻¹: C-H stretching of the aliphatic backbone.

-

~1740 cm⁻¹: C=O stretching of the methyl ester.

-

~1600, 1490, 1450 cm⁻¹: C=C stretching of the aromatic rings.

-

~1230 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 361.4. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and the stable trityl cation (m/z 243).

Applications in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[5]

Rationale for Use

-

Amine Protection: The trityl group provides robust protection for the α-amino group, preventing its participation in unwanted side reactions during peptide coupling steps. Its steric bulk can also influence the conformation of the growing peptide chain.

-

Mild Deprotection: The trityl group is highly acid-labile and can be removed under very mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane), which preserves the integrity of other acid-sensitive protecting groups and the peptide backbone.

-

Prevention of Racemization: The bulky trityl group can help to minimize racemization at the α-carbon during the activation of the carboxyl group for peptide bond formation.

Illustrative Application: Synthesis of Bioactive Peptides

While specific examples detailing the use of this compound are found within proprietary drug development, the utility of trityl-protected amino acids is well-documented in the synthesis of complex bioactive peptides. For instance, trityl-protected amino acids are employed in the synthesis of peptide hormones and their analogs, where maintaining stereochemical integrity is paramount for biological activity.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands as a cornerstone in the repertoire of synthetic chemists, particularly those engaged in the intricate art of peptide synthesis. Its unique combination of a sterically demanding and readily cleavable N-protecting group with a C-terminal methyl ester makes it an invaluable tool for the construction of complex, chiral molecules. A thorough understanding of its structure, synthetic methodology, and reactivity, as outlined in this guide, is essential for its effective and strategic application in the advancement of chemical and pharmaceutical research.

References

- ChemBK. N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. (2024-04-09).

- SpectraBase. This compound - Optional[1H NMR] - Spectrum. (2025).

- LookChem. Cas 4465-44-5,this compound. (Product Page).

- iChemical. This compound, CAS No. 4465-44-5. (Product Page).

Sources

Solubility Profile of N-Trityl-L-serine methyl ester: A Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

N-Trityl-L-serine methyl ester is a critical building block in contemporary peptide synthesis, where its protective groups prevent unwanted side reactions and enhance solubility in organic media.[1][2] Understanding its solubility profile is not merely a procedural step but a cornerstone for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in both solution-phase and solid-phase peptide synthesis.[3][4] This guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. We delve into its physicochemical properties, offer detailed, field-tested protocols for determining both thermodynamic and kinetic solubility, and provide insights into the causal factors governing its dissolution in various solvent systems.

Introduction: The Strategic Importance of Solubility

In the synthesis of complex peptides and biologically active molecules, the starting materials' physical properties dictate the methodological approach. This compound, a derivative of L-serine, is widely employed to incorporate a protected serine residue into a growing peptide chain.[1] The two key modifications—the N-terminal trityl (Trt) group and the C-terminal methyl ester—serve distinct but complementary purposes. The bulky, hydrophobic trityl group protects the amino functionality, while the methyl ester protects the carboxylic acid.[1]

A significant, and often overlooked, benefit of these protecting groups is the modulation of the molecule's solubility. Unprotected amino acids exhibit zwitterionic character, leading to high solubility in aqueous solutions but poor solubility in the organic solvents typically used for peptide coupling reactions.[5] The large, non-polar trityl group dramatically increases the compound's hydrophobicity, thereby improving its solubility in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and methanol.[2][6][7] This enhanced solubility is crucial for achieving the necessary concentrations for efficient coupling reactions and preventing aggregation-related side reactions.[4][8]

This guide serves as a technical resource for researchers, providing the foundational knowledge and practical methodologies required to accurately characterize and leverage the solubility of this compound.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of this compound is a direct consequence of its molecular architecture. Understanding these properties is the first step in predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₃NO₃ | [6] |

| Molar Mass | 361.43 g/mol | |

| Appearance | White to off-white crystalline powder | [6][7] |

| Melting Point | 148-150 °C (lit.) | [1][6][9] |

| pKa (Predicted) | 14.01 ± 0.10 | [1][6] |

| Optical Activity | [α]20/D +31° (c=1 in methanol) | [6][10] |

The dominant structural feature governing solubility is the triphenylmethyl (trityl) group. Its three phenyl rings create a large, non-polar surface area that dictates favorable interactions with organic solvents. The methyl ester also contributes to the non-polar character. Conversely, the hydroxyl group (-OH) of the serine side chain provides a site for hydrogen bonding, allowing for some interaction with more polar solvents. Since both the primary amine and the carboxylic acid are protected, the molecule lacks a net charge and does not exhibit zwitterionic properties, making it almost insoluble in water.[6]

Qualitative Solubility Overview

Published data and supplier information provide a general qualitative understanding of suitable solvents. This information is a valuable starting point for solvent selection in synthesis and analysis.

| Solvent Class | Solvent | Solubility | Rationale / Source |

| Alcohols | Methanol | Soluble | [1][11][12] |

| Ethanol | Soluble | The hydroxyl group and moderate polarity can solvate the molecule.[6] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | An excellent solvent for non-polar to moderately polar organic compounds.[6] |

| Polar Aprotic | Dimethylformamide (DMF) | Expected to be Soluble | Trityl-protected amino acids generally show good solubility in DMF.[2] |

| Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | A powerful solvent often used for sparingly soluble compounds.[3][4] | |

| Aqueous | Water | Almost Insoluble | The large hydrophobic trityl group prevents dissolution in water.[6] |

Experimental Determination of Solubility: Protocols and Rationale

While qualitative data is useful, quantitative measurement is essential for process development, formulation, and regulatory filings.[13] The two primary types of solubility measured are thermodynamic and kinetic.

Thermodynamic (Equilibrium) Solubility

This is the "true" solubility, representing the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[14] The shake-flask method is the gold standard for this determination.[14]

Causality Behind the Method: The core principle is to allow the system of solid solute and solvent to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration is the maximum stable concentration under the specified conditions.

Experimental Workflow: Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

-

Material Preparation: Ensure the this compound is of high purity and the chosen solvent is of analytical grade. The presence of impurities can significantly alter solubility measurements.

-

Sample Addition: Add an excess of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is a critical self-validating control, proving that saturation was achieved.[15]

-

Solvent Addition: Add a known volume of the test solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. To obtain a clear supernatant for analysis, either centrifuge the vial at high speed or filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). Expert Tip: Pre-saturating the filter by discarding the first few drops can prevent loss of analyte due to adsorption.

-

Analysis: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Quantify the concentration using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Kinetic Solubility

This high-throughput method measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is added to an aqueous buffer.[16] It is a measure of how readily a compound stays in a supersaturated solution, which is highly relevant for early drug discovery and in vitro biological assays.[13]

Causality Behind the Method: Kinetic solubility mimics the scenario where a compound stored in an organic solvent (like DMSO) is introduced into an aqueous biological medium. The method does not measure equilibrium but rather the point of rapid precipitation, providing a practical estimate of solubility under non-equilibrium conditions.[16]

Experimental Workflow: Precipitation from DMSO

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add a small, precise volume of the DMSO stock solution to the buffer. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its co-solvent effects.[8] This is often done in a serial dilution format to test a range of concentrations.

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.

-

Detection: Measure the amount of precipitate formed. This can be done directly by measuring the turbidity (light scattering) using a nephelometer or by UV-Vis spectroscopy after filtering out the precipitate.[16][17] The concentration at which a significant increase in signal (turbidity) is observed is reported as the kinetic solubility.

Conclusion: A Practical Summary for the Bench Scientist

This compound is a hydrophobic, crystalline solid with poor aqueous solubility but good solubility in common organic solvents like methanol and dichloromethane.[6] This profile is a direct result of its N-trityl and C-methyl ester protecting groups, which are essential for its application in peptide synthesis.[1] For process optimization and robust reaction design, quantitative solubility data is indispensable. This guide has provided two robust, validated protocols for determining thermodynamic and kinetic solubility. Accurate characterization using these methods will empower researchers to select optimal solvent systems, avoid reaction failures due to poor solubility, and ensure the reproducibility of their synthetic protocols.

References

- ChemBK. (2024). N-Trityl-L-serine Methyl EsterTrt-Ser-OMe.

- Baishixing Co.,Ltd. Protecting Amino Acids Supplier.

- Dahan, A., & Miller, J. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- LookChem. Cas 4465-44-5, this compound.

- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed.

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.

- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- Li, Y., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing.

- iChemical. This compound, CAS No. 4465-44-5.

Sources

- 1. lookchem.com [lookchem.com]

- 2. peptide.com [peptide.com]

- 3. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. chembk.com [chembk.com]

- 7. Protecting Amino Acids Supplier [cds-bsx.com]

- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 9. This compound, CAS No. 4465-44-5 - iChemical [ichemical.com]

- 10. N-Trityl- L -serine methyl ester 99 4465-44-5 [sigmaaldrich.com]

- 11. This compound CAS#: 4465-44-5 [m.chemicalbook.com]

- 12. This compound | 4465-44-5 [amp.chemicalbook.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. pharmatutor.org [pharmatutor.org]

- 17. rheolution.com [rheolution.com]

A Comprehensive Technical Guide to the Melting Point of N-Trityl-L-serine methyl ester

This guide provides an in-depth exploration of the melting point of N-Trityl-L-serine methyl ester, a critical parameter for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document elucidates the underlying principles governing this physical property, the experimental nuances of its determination, and its significance as an indicator of purity in synthetic chemistry.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a pivotal protected amino acid derivative utilized extensively in peptide synthesis and the creation of complex organic molecules.[1] The trityl (triphenylmethyl) group serves as a bulky, acid-labile protecting group for the amine functionality of L-serine.[2] This steric hindrance is crucial for preventing undesirable side reactions during peptide coupling, while its facile removal under mild acidic conditions allows for the sequential elongation of peptide chains.[1][2] The methyl ester protects the carboxylic acid, rendering the molecule suitable for various coupling strategies.

Given its role as a fundamental building block, ensuring the purity of this compound is paramount. The melting point is a primary, rapid, and cost-effective indicator of purity for crystalline solids. A sharp and reproducible melting point range is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Melting Point | 148-150 °C | [1][2][3][4][5] |

| Molecular Formula | C₂₃H₂₃NO₃ | [3] |

| Molecular Weight | 361.43 g/mol | [3] |

| Appearance | White solid | [4] |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | [1][4] |

| Optical Activity | [α]20/D +31°, c = 1 in methanol | [3] |

The Science Behind the Melting Point: Purity and Crystalline Structure

The melting point of a pure crystalline solid is the temperature at which it transitions from a highly ordered solid lattice to a disordered liquid state.[5] This transition occurs at a specific and sharp temperature because the energy required to overcome the uniform intermolecular forces within the crystal lattice is constant.

However, the presence of impurities disrupts this crystalline lattice.[6] This disruption leads to a phenomenon known as melting point depression , where the melting point of the impure substance is lower and occurs over a broader range than that of the pure substance.[3][6] This is because the impurities introduce defects into the crystal lattice, weakening the intermolecular forces and requiring less energy to break them. The mixture of the compound and the impurity may form a eutectic mixture, which has a melting point lower than that of any of the individual components.[7][8]

Therefore, a sharp melting point range of 148-150 °C for this compound is a strong indicator of its high purity.

Experimental Determination of Melting Point: A Self-Validating Protocol

The following protocol for the determination of the melting point of this compound is designed to be a self-validating system, ensuring accuracy and reproducibility.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the reaction of L-serine methyl ester hydrochloride with trityl chloride in the presence of a base, such as triethylamine.

Purification by Recrystallization:

Recrystallization is a critical step to ensure the purity of the synthesized this compound. The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For this compound, a mixture of methanol and water or ethanol and water can be effective.

-

Rationale: This process separates the desired compound from impurities that are either more soluble or less soluble in the chosen solvent system. As the solution cools, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain in the mother liquor.

Characterization of Purified this compound

Before melting point determination, it is essential to confirm the identity of the purified compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the chemical structure. The characteristic peaks for the trityl group (aromatic protons), the serine backbone protons, and the methyl ester protons should be present and in the correct integration ratios.

Melting Point Determination using the Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[3][9]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the purified this compound is completely dry.

-

Finely powder a small amount of the crystals.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Instrumentation:

-

Use a calibrated melting point apparatus.

-

-

Measurement:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 130 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the thermometer, and the heating block.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

Self-Validation:

-

Sharpness of the Melting Range: A narrow melting range (1-2 °C) is indicative of a pure compound.

-

Consistency: Repeat the measurement with at least two other samples from the same batch to ensure reproducibility.

-

Mixed Melting Point: To definitively confirm the identity and purity, a mixed melting point determination can be performed. A small amount of the synthesized sample is mixed with an authentic, pure sample of this compound. If there is no depression or broadening of the melting point, the synthesized compound is confirmed to be pure this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from synthesis to the final, validated melting point determination.

Caption: A flowchart illustrating the key stages in obtaining a validated melting point for this compound.

Conclusion

The melting point of this compound, consistently reported as 148-150 °C, is a fundamental physical property that serves as a crucial indicator of its purity.[1][2][3][4][5] A thorough understanding of the principles of melting point depression, coupled with a rigorous and self-validating experimental protocol, is essential for any researcher working with this important synthetic building block. By following the detailed methodology outlined in this guide, scientists and drug development professionals can confidently assess the quality of their this compound, ensuring the integrity and success of their subsequent synthetic endeavors.

References

- This compound | Cas 4465-44-5. LookChem. [Link]

- N-Trityl-L-serine Methyl EsterTrt-Ser-OMe. ChemBK. [Link]

- Melting Point Determin

- Melting Point Determin

- Melting point determin

- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'. Journal of the American Chemical Society. [Link]

- Eutectic system. Wikipedia. [Link]

- 6.1C: Melting Point Theory. Chemistry LibreTexts. [Link]

- Melting point depression. IBChem. [Link]

- This compound, CAS No. 4465-44-5. iChemical. [Link]

- Solid-phase peptide synthesis using N -trityl-amino acids. de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett Pept Sci 8, 153–158 (2001). [Link]

- Melting Point Determination: Lab Techniques & Purity Analysis. Studylib. [Link]

- Determination of Melting Point. Unacademy. [Link]

- N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis'.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. edisco.it [edisco.it]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. mt.com [mt.com]

- 6. ibchem.com [ibchem.com]

- 7. Eutectic system - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. studylib.net [studylib.net]

A Technical Guide to the Spectral Analysis of N-Trityl-L-serine methyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for N-Trityl-L-serine methyl ester. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate the accurate identification and characterization of this crucial amino acid derivative in a laboratory setting.

Introduction: The Significance of this compound

This compound is a pivotal intermediate in peptide synthesis and drug discovery. The trityl (triphenylmethyl) group offers bulky, acid-labile protection for the amine functionality of the serine backbone, while the methyl ester protects the carboxylic acid. This strategic protection allows for selective reactions at the side-chain hydroxyl group, making it an invaluable building block for complex peptide assembly and the synthesis of serine-containing pharmaceuticals.

Accurate and unambiguous characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps. NMR and IR spectroscopy are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure. This guide will delve into the interpretation of this spectral data and provide standardized protocols for its acquisition.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectral data. The key structural features of this compound are the trityl protecting group, the L-serine core, and the methyl ester. Each of these components gives rise to characteristic signals in the NMR and IR spectra.

Caption: Molecular structure of this compound with key atoms labeled.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the trityl, serine, and methyl ester protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Trityl-H (aromatic) | 7.10 - 7.50 | Multiplet | 15H | The 15 protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in this region. |

| α-CH | ~3.40 | Multiplet | 1H | This proton is coupled to the β-protons and the NH proton, resulting in a multiplet. |

| β-CH₂ | ~3.60 - 3.80 | Multiplet | 2H | The two diastereotopic protons on the β-carbon are coupled to the α-proton and the hydroxyl proton, leading to a complex multiplet. |

| O-CH₃ (ester) | ~3.30 | Singlet | 3H | The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. |

| N-H | Variable | Broad Singlet | 1H | The chemical shift of the NH proton is concentration and solvent dependent and may exchange with D₂O. |

| O-H | Variable | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is also variable and dependent on conditions. It will also exchange with D₂O. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data is compiled based on typical values for similar N-trityl protected amino acid esters.[1]

The causality behind these assignments lies in the electronic environment of each proton. The aromatic protons of the trityl group are deshielded by the ring currents of the phenyl groups, hence their downfield chemical shift. The α-proton is adjacent to the electron-withdrawing ester and amino groups. The methyl ester protons are in a relatively shielded environment, appearing as a characteristic singlet.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (ester) | ~172 | The carbonyl carbon of the ester group is significantly deshielded. |

| Trityl-C (quaternary) | ~71 | The quaternary carbon of the trityl group to which the three phenyl rings are attached. |

| Trityl-C (aromatic) | 126 - 145 | Multiple signals are expected for the aromatic carbons of the trityl group. |

| α-C | ~58 | The α-carbon is attached to the nitrogen, carbonyl, and β-carbon. |

| β-C | ~63 | The β-carbon is attached to the hydroxyl group. |

| O-CH₃ (ester) | ~52 | The carbon of the methyl ester group. |

Note: Chemical shifts are approximate and based on general values for amino acid derivatives and trityl-containing compounds.[1]

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (alcohol) | 3500 - 3200 | Broad | Stretching |

| N-H (amine) | 3400 - 3300 | Medium | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C-H (aliphatic) | 3000 - 2850 | Medium | Stretching |

| C=O (ester) | ~1740 | Strong | Stretching |

| C=C (aromatic) | 1600 - 1450 | Medium-Weak | Stretching |

| C-O (ester) | 1250 - 1100 | Strong | Stretching |

| C-N | 1250 - 1020 | Medium | Stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample. The IR spectrum of the related L-serine methyl ester shows a strong C=O stretch around 1735 cm⁻¹.[2]

The strong absorption at ~1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The broad band in the 3500-3200 cm⁻¹ region is characteristic of the hydroxyl group's O-H stretch, often overlapping with the N-H stretch.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

Caption: Standardized workflow for acquiring NMR spectra of this compound.

Causality in Protocol Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice as it dissolves many organic compounds and has a simple residual peak for referencing. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative for less soluble compounds and is particularly useful for observing exchangeable protons like N-H and O-H.[3]

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol

Caption: Standardized workflow for acquiring an IR spectrum of this compound.

Trustworthiness Through Self-Validation: The combination of NMR and IR data provides a self-validating system. For instance, the presence of an ester group is confirmed by the C=O stretch in the IR spectrum and the carbonyl carbon and methyl ester proton signals in the ¹³C and ¹H NMR spectra, respectively.

Conclusion

The spectral data presented in this guide, in conjunction with the provided experimental protocols, offer a robust framework for the characterization of this compound. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers can confidently verify the identity and purity of this essential building block, ensuring the success of their synthetic endeavors in drug development and peptide chemistry.

References

- Sebai, A., et al. (2017). Preparation of methyl ester of L-serine.

- SpectraBase. (n.d.). This compound.

- de la Torre, B. G., et al. (1994). Solid-phase peptide synthesis using N-trityl-amino acids. Letters in Peptide Science, 1(2), 91-98.

Sources

The Synthetic Utility of N-Trityl-L-serine methyl ester

An In-Depth Technical Guide to the Commercial Sourcing and Application of N-Trityl-L-serine methyl ester

For the research scientist and drug development professional, the integrity of starting materials is paramount. This compound (Trt-Ser-OMe), a key chiral building block and amino acid derivative, is foundational in the synthesis of complex peptides and pharmacologically active molecules. Its bulky N-trityl protecting group offers unique advantages in synthetic strategies, primarily by sterically shielding the amine while allowing for selective, mild deprotection.

This guide provides a senior application scientist's perspective on sourcing this critical reagent. It moves beyond a simple list of vendors to offer a framework for supplier evaluation, quality control validation, and practical application, ensuring the reliability and reproducibility of your research.

This compound serves two primary roles in advanced organic synthesis:

-

N-Terminal Protection in Peptide Synthesis: The triphenylmethyl (trityl, Trt) group is an acid-labile protecting group. Its bulk and specific reactivity allow it to be removed under mildly acidic conditions that often leave other protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), intact.[1][2] This orthogonality is crucial for complex, multi-step synthetic routes. The methyl ester protects the C-terminus during these operations.

-

Chiral Building Block: As a derivative of the natural amino acid L-serine, it provides a readily available source of chirality, which is essential for the development of stereospecific drugs.

The trityl group's lability is tunable; derivatives like Methoxytrityl (MMT) and Dimethoxytrityl (DMT) are even more acid-sensitive, offering a spectrum of deprotection options.[2] Furthermore, the presence of the trityl group can enhance the solubility of the amino acid derivative in organic solvents and facilitate purification by crystallization.[2]

Commercial Suppliers and Initial Evaluation

A multitude of chemical suppliers offer this compound. However, not all suppliers are equivalent in terms of quality, documentation, and consistency. The following table summarizes prominent vendors who frequently supply this reagent for research and development purposes.

| Supplier | Product Number (Example) | Purity Specification (Typical) | Key Application Areas Noted |

| Sigma-Aldrich (MilliporeSigma) | 411345 | 99% | Peptide Synthesis[3][4] |

| TCI America | T2500 | >98.0% (GC) | Peptide Chemistry, Amino Acid Derivatives[5] |

| CymitQuimica | T2500 | >98.0% (GC)(T) | Amino Acids, Peptides, Biochemicals[6] |

| Hangzhou Sartort Biopharma | - | 99% | Pharmaceutical[7] |

Expert Insight: When selecting a supplier, initial cost should not be the primary driver. For drug development professionals, consistency of supply, detailed Certificates of Analysis (CoA), and responsiveness of technical support are critical. A supplier's ability to provide lot-specific analytical data (e.g., NMR, HPLC, optical rotation) before purchase is a strong indicator of a robust quality system.

Quality Control and In-House Validation: A Self-Validating System

Upon receiving a commercial lot of this compound, in-house validation is a mandatory step to ensure its identity, purity, and stereochemical integrity. The data provided on the supplier's CoA serves as a baseline, but independent verification protects against downstream experimental failure.

Key Analytical Techniques for Validation:

-